11-Epicortisol

Overview

Description

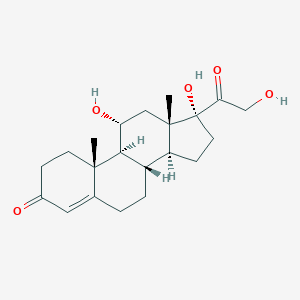

11-Epicortisol, also known as 11,17,21-trihydroxypregn-4-ene-3,20-dione, is a steroid compound belonging to the class of 21-hydroxysteroids. These steroids carry a hydroxyl group at the 21-position of the steroid backbone. This compound is an extremely weak basic (essentially neutral) compound and is not naturally occurring. It is typically found in individuals exposed to this compound or its derivatives .

Mechanism of Action

Target of Action

The primary target of 11-Epicortisol is the hypothalamus and/or higher centres .

Mode of Action

This compound, in combination with 17α-hydroxyprogesterone, has been shown to prevent the delayed feedback effect of natural and synthetic glucocorticoids . This combination can block the inhibitory effect on the stress response caused by corticosterone . The mode of action of this compound seems to involve competition with corticosterone in binding to macromolecular components in hypothalamic and hippocampal cytosolic preparations .

Biochemical Pathways

It is known that this compound can compete with corticosterone in binding to macromolecular components in hypothalamic and hippocampal cytosolic preparations . This suggests that this compound may influence the biochemical pathways associated with the stress response.

Result of Action

The result of this compound’s action is the prevention of the delayed feedback effect of glucocorticoids . This effect is achieved through the compound’s ability to block the inhibitory effect on the stress response caused by corticosterone .

Biochemical Analysis

Biochemical Properties

11-Epicortisol is involved in several biochemical reactions, primarily due to its structural similarity to cortisol. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 11β-hydroxysteroid dehydrogenase, which converts cortisone to cortisol and vice versa . This interaction is crucial for maintaining the balance between active and inactive forms of glucocorticoids. Additionally, this compound competes with cortisol for binding to glucocorticoid receptors, influencing the overall glucocorticoid activity in the body .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells . This compound also impacts glucose uptake in thymus cells, leading to decreased rates of glucose transport and phosphorylation . These effects highlight the role of this compound in regulating cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glucocorticoid receptors and other biomolecules. Upon binding to glucocorticoid receptors, this compound can either activate or inhibit the transcription of target genes, depending on the cellular context . This compound also competes with cortisol for binding to macromolecular components in hypothalamic, hippocampal, and pituitary cytosolic preparations . These interactions are crucial for modulating the stress response and other physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the combination of 17α-hydroxyprogesterone and this compound has been shown to prevent the delayed feedback effect of natural and synthetic glucocorticoids . This indicates that this compound can have sustained effects on cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate the stress response and other physiological processes. At higher doses, it may exhibit toxic or adverse effects. For instance, the combination of 17α-hydroxyprogesterone and this compound was effective at lower doses for reversing feedback inhibition by glucocorticoids . This highlights the importance of dosage in determining the therapeutic and adverse effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the conversion of cortisone to cortisol and vice versa by 11β-hydroxysteroid dehydrogenase . This enzyme plays a crucial role in maintaining the balance between active and inactive forms of glucocorticoids. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of glucocorticoid receptors and other biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can interact with glucocorticoid receptors and other macromolecular components in different tissues, influencing its localization and accumulation . These interactions are essential for the proper functioning of this compound in physiological processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization. For instance, the binding of this compound to glucocorticoid receptors in the cytoplasm can lead to the translocation of the receptor-ligand complex to the nucleus, where it can modulate gene expression . This highlights the importance of subcellular localization in determining the effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Epicortisol involves multiple steps, starting from precursor steroids. One common synthetic route includes the hydroxylation of pregnane derivatives at specific positions to introduce the necessary hydroxyl groups. The reaction conditions often involve the use of oxidizing agents and catalysts to achieve the desired hydroxylation.

Industrial Production Methods

Industrial production of this compound typically involves microbial transformation processes. Specific microorganisms are used to hydroxylate precursor steroids, producing this compound as a metabolite. This method is preferred due to its efficiency and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions

11-Epicortisol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketone groups to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which can be further utilized in the synthesis of other steroid compounds .

Scientific Research Applications

11-Epicortisol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other corticosteroids.

Biology: Studied for its role in metabolic pathways and interactions with other biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Hydrocortisone: A naturally occurring corticosteroid with similar anti-inflammatory properties.

Cortisone: Another corticosteroid used in the treatment of various inflammatory conditions.

Prednisone: A synthetic corticosteroid with potent anti-inflammatory effects.

Uniqueness of 11-Epicortisol

This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other corticosteroids. This unique structure contributes to its distinct biological activity and potential therapeutic applications .

Biological Activity

11-Epicortisol is a steroid hormone that serves as an isomer of cortisol, differing primarily in the configuration of the hydroxyl group at the 11th carbon position. While cortisol is a potent glucocorticoid with significant biological activity, this compound is characterized by its very low to negligible glucocorticoid activity. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and its role in various physiological processes.

Structural Differences and Implications

The structural distinction between cortisol and this compound lies in the stereochemistry at the 11th carbon atom. Cortisol features an 11β-hydroxyl group, while this compound possesses an 11α-hydroxyl group. This subtle alteration significantly impacts their binding affinity to glucocorticoid receptors, leading to divergent biological effects:

| Compound | Hydroxyl Group Configuration | Glucocorticoid Activity |

|---|---|---|

| Cortisol | 11β | High |

| This compound | 11α | Low/Negligible |

Target of Action

The primary target of this compound is the hypothalamus and other higher brain centers. Its presence can influence the hypothalamic-pituitary-adrenal (HPA) axis, albeit with a different effect compared to cortisol.

Mode of Action

Research indicates that this compound can prevent the delayed feedback effect typically exerted by glucocorticoids. It has been shown to interact with 17α-hydroxyprogesterone , which alters glucocorticoid signaling pathways. Specifically, it competes with corticosterone for binding to macromolecular components in hypothalamic and hippocampal cytosolic preparations.

Interaction with Enzymes

This compound interacts with several enzymes and proteins due to its structural similarity to cortisol. One notable interaction is with 11β-hydroxysteroid dehydrogenase (11β-HSD) , an enzyme crucial for converting cortisone to cortisol and vice versa. This interaction plays a role in modulating local glucocorticoid concentrations in various tissues .

Cellular Effects

This compound influences cellular functions through modulation of signaling pathways and gene expression. For instance, studies have demonstrated that this compound can affect DNA and RNA synthesis in isolated human adrenocorticotropic hormone-secreting pituitary tumor cells .

Case Studies

- Antagonistic Effects on DNA Synthesis : In experimental setups where both cortisol and this compound were applied, the latter was found to antagonize cortisol's suppressive effects on DNA synthesis. This suggests a potential role for this compound in modulating cellular responses under conditions where cortisol levels are elevated .

- Impact on Glucocorticoid Signaling : A study highlighted that while cortisol amplifies glucocorticoid effects through its receptor interactions, this compound's low activity may provide a mechanism for reducing unwanted side effects associated with high glucocorticoid levels .

Properties

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGXADMDTFJGBT-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858945 | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-35-8, 60103-17-5 | |

| Record name | 11-Epicortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060103175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Epicortisol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Epihydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-α,17-α,21-trihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-EPIHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW7CPD2E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 11-epicortisol differ from cortisol in terms of its biological activity?

A1: this compound is a biologically inactive isomer of cortisol. While cortisol exhibits potent glucocorticoid activity, this compound demonstrates very low to no glucocorticoid activity. [, ] This difference in activity stems from the stereochemistry at the 11th carbon atom, where cortisol possesses an 11β-hydroxyl group, while this compound has an 11α-hydroxyl group. [] This subtle structural difference significantly impacts their binding affinity to glucocorticoid receptors and consequently their biological effects.

Q2: Can this compound antagonize the effects of other glucocorticoids?

A3: Yes, research suggests that this compound can antagonize the effects of other glucocorticoids, including corticosterone, prednisolone, and beclomethasone dipropionate. [, , ] Studies have shown that co-administration of this compound with these glucocorticoids can prevent or reduce their delayed feedback inhibition on the stress response, indicating a competitive antagonism at the receptor level. []

Q3: What is the significance of the interaction between this compound and 17α-hydroxyprogesterone?

A4: Interestingly, the combination of this compound and 17α-hydroxyprogesterone exhibits a synergistic effect in antagonizing the delayed feedback effects of glucocorticoids. [, , ] While neither steroid alone effectively blocks these effects, their combined administration successfully prevents the suppression of the stress response induced by various glucocorticoids, including corticosterone, cortisol, prednisolone, and beclomethasone dipropionate. []

Q4: Does this compound influence amino acid transport in the body?

A5: Research indicates that this compound can affect amino acid transport, specifically that of α-aminoisobutyric acid (AIB), in rats. [] Administration of this compound was found to increase the urinary excretion of AIB, suggesting reduced retention. [] Additionally, it elevated AIB transport into the liver, a characteristic shared with hydrocortisone. []

Q5: How does the effect of this compound on α-aminoisobutyric acid transport compare to that of other steroids?

A6: While this compound increases α-aminoisobutyric acid (AIB) excretion, other androgenic steroids like testosterone, methyltestosterone, and nortestosterone have the opposite effect, decreasing AIB excretion and increasing its serum levels. [] This difference highlights the distinct biological activities of this compound compared to these androgens, despite their shared steroid structure.

Q6: What is the role of 11β-hydroxylation in the feedback control of corticotrophin secretion?

A7: 11β-hydroxylation appears crucial for the fast feedback inhibition of corticotrophin secretion. Studies show that only steroids possessing both a 21-hydroxyl and an 11β-hydroxyl group, such as corticosterone and cortisol, can rapidly inhibit the stress response. [] This suggests a specific interaction between the 11β-hydroxyl group and the fast feedback mechanism regulating corticotrophin release. Conversely, this compound, lacking the 11β-hydroxyl group, does not exhibit this rapid feedback inhibition.

Q7: Can this compound be used to study glucocorticoid receptors?

A8: While this compound binds to glucocorticoid receptors with lower affinity compared to cortisol, it can still be utilized as a tool in research. [] Its weaker binding allows for investigations into the dynamics of glucocorticoid receptor binding and the development of more selective glucocorticoid receptor modulators.

Q8: Are there analytical methods available to distinguish between this compound and cortisol?

A9: Yes, various analytical techniques can differentiate between this compound and cortisol, including chromatography and polarography. [, , ] These methods exploit the subtle structural differences between the two isomers to achieve separation and quantification, ensuring accurate analysis in biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.